molecular formula C22H15NO4S B5179535 (2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one

(2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one

Cat. No.: B5179535
M. Wt: 389.4 g/mol
InChI Key: OBTDTAYVYODUTL-BKUYFWCQSA-N
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Description

(2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one typically involves multiple steps, starting with the preparation of the benzothiophene core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Catalysts and solvents are chosen based on their ability to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions are typically chosen to optimize the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

(2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and nitrophenyl-containing compounds. Examples include:

  • 2,3-Dihydro-1-benzothiophene derivatives
  • 4-Nitrophenylmethoxybenzene derivatives

Uniqueness

What sets (2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2Z)-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S/c24-22-19-3-1-2-4-20(19)28-21(22)13-15-7-11-18(12-8-15)27-14-16-5-9-17(10-6-16)23(25)26/h1-13H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDTAYVYODUTL-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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